![molecular formula C9H16N2O3 B12303640 (2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid is a chiral amino acid derivative with a cyclopropylcarbamoyl group attached to the amino nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid typically involves the following steps:
Formation of the cyclopropylcarbamoyl group: This can be achieved by reacting cyclopropylamine with a suitable carbonyl compound, such as an ester or an acid chloride, under basic conditions.
Attachment to the amino acid backbone: The cyclopropylcarbamoyl group is then introduced to the amino acid backbone through an amide bond formation. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, sulfonates in the presence of a nucleophile like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study enzyme-substrate interactions, protein folding, and other biochemical processes.
Industrial Applications: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, modulating their activity. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(2S)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid: The enantiomer of the compound, which may have different biological activity and properties.
N-cyclopropyl-3-methylbutanamide: A structurally similar compound lacking the amino acid backbone.
Cyclopropylamine derivatives: Compounds with similar cyclopropylcarbamoyl groups but different core structures.
Uniqueness
(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid is unique due to its specific chiral configuration and the presence of both the cyclopropylcarbamoyl group and the amino acid backbone. This combination of features allows it to interact selectively with biological targets and participate in a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C9H16N2O3 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
2-(cyclopropylcarbamoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-5(2)7(8(12)13)11-9(14)10-6-3-4-6/h5-7H,3-4H2,1-2H3,(H,12,13)(H2,10,11,14) |
InChIキー |
XYVHESYFURPMIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)NC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)

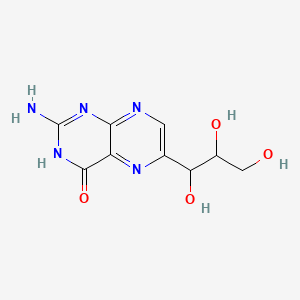
![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)
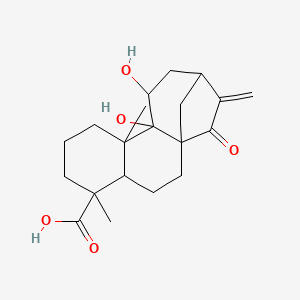
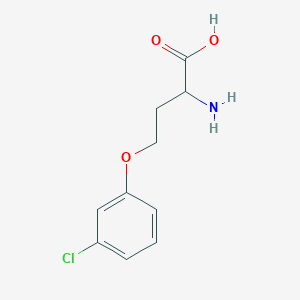
![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)
![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)

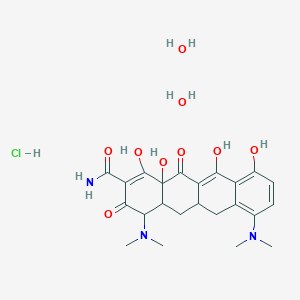
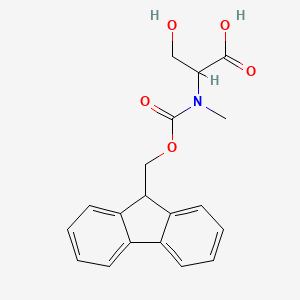
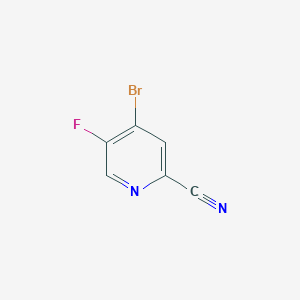
![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)
